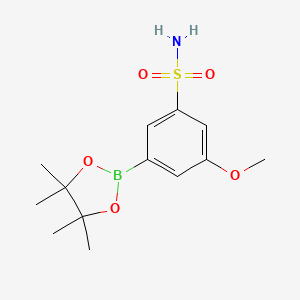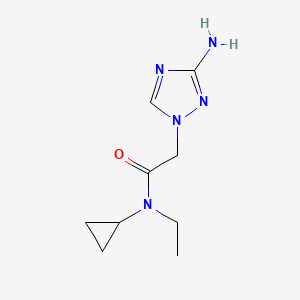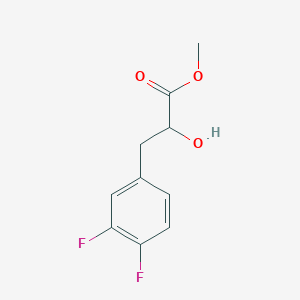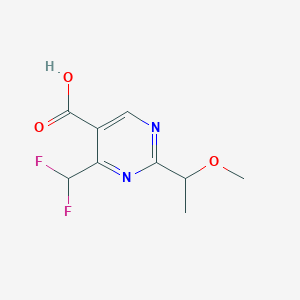![molecular formula C13H18BNO4 B13482215 Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate CAS No. 1093644-04-2](/img/structure/B13482215.png)
Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate is a chemical compound with the molecular formula C12H16BNO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a boronic acid derivative with a suitable carbamate precursor. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction may produce borohydrides. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique boron-containing structure makes it valuable for creating new materials with specific properties .
Biology
Its ability to interact with biological systems can provide insights into the role of boron in biological processes .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Boron-containing compounds have shown promise in the treatment of certain diseases, and this compound may offer new avenues for drug development .
Industry
In industry, the compound is used in the development of new materials with enhanced properties. Its unique chemical structure can be exploited to create materials with improved strength, flexibility, or other desirable characteristics .
Mechanism of Action
The mechanism of action of Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function. This interaction can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: This compound shares a similar boron-containing structure but differs in its functional groups and overall reactivity.
3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazole: Another boron-containing heterocycle with distinct chemical properties and applications.
Uniqueness
Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate is unique due to its specific combination of functional groups and boron-containing structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
1093644-04-2 |
|---|---|
Molecular Formula |
C13H18BNO4 |
Molecular Weight |
263.10 g/mol |
IUPAC Name |
tert-butyl N-[(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18BNO4/c1-13(2,3)18-12(16)15-8-11-9-6-4-5-7-10(9)14(17)19-11/h4-7,11,17H,8H2,1-3H3,(H,15,16) |
InChI Key |
OCVPZKOPCAXOJJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


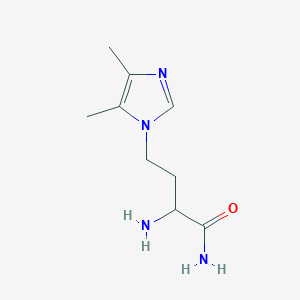
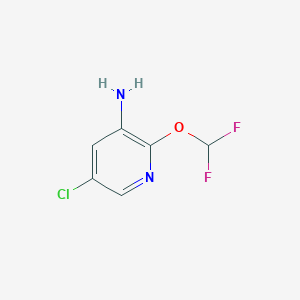
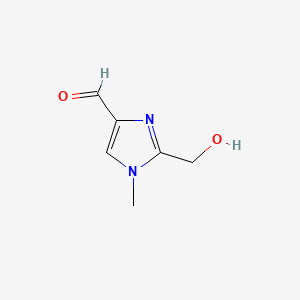
![L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13482155.png)
![Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
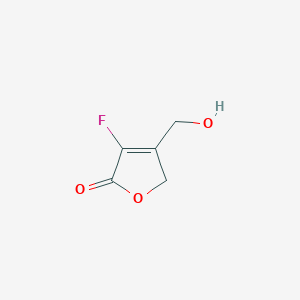
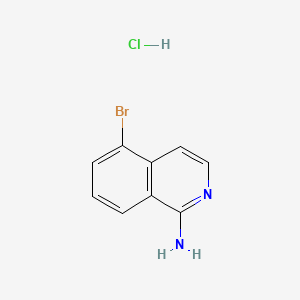
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
